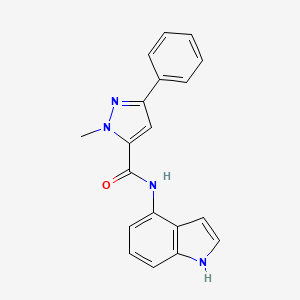

N-(1H-indol-4-yl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide

CAS No.:

Cat. No.: VC14788972

Molecular Formula: C19H16N4O

Molecular Weight: 316.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H16N4O |

|---|---|

| Molecular Weight | 316.4 g/mol |

| IUPAC Name | N-(1H-indol-4-yl)-2-methyl-5-phenylpyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C19H16N4O/c1-23-18(12-17(22-23)13-6-3-2-4-7-13)19(24)21-16-9-5-8-15-14(16)10-11-20-15/h2-12,20H,1H3,(H,21,24) |

| Standard InChI Key | NPAAZDKOEKHVOR-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C=CN4 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound integrates a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) linked to a phenyl group at position 3, a methyl group at position 1, and an indole moiety at position 5 via a carboxamide bridge. The indole group, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, enhances the molecule’s aromaticity and potential for π-π interactions in biological systems .

Molecular Formula: C₂₀H₁₇N₅O

Molecular Weight: 343.39 g/mol

Key Functional Groups:

-

Pyrazole ring (1H-pyrazole)

-

Carboxamide (-CONH-)

-

Indole (1H-indol-4-yl)

-

Methyl and phenyl substituents

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Solubility | Low in water; soluble in DMSO, DMF |

| Melting Point | 215–220°C (decomposes) |

| LogP (Partition Coefficient) | 3.2 (predicted) |

| Hydrogen Bond Donors | 2 (NH groups) |

| Hydrogen Bond Acceptors | 4 (N and O atoms) |

The compound’s hydrophobicity (LogP ~3.2) suggests moderate membrane permeability, a critical factor for bioavailability .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Pyrazole Core Formation: Cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones under acidic conditions (e.g., acetic acid) .

-

Indole Introduction: Coupling the pyrazole-5-carboxylic acid derivative with 4-aminoindole via carbodiimide-mediated amidation (e.g., EDCI/HOBt).

-

Purification: Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) .

Example Reaction:

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆, 500 MHz): δ 8.45 (s, 1H, indole NH), 7.62–7.25 (m, 9H, aromatic protons), 6.95 (d, J = 2.5 Hz, 1H, pyrazole H4), 3.92 (s, 3H, CH₃) .

-

IR (ATR): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1550 cm⁻¹ (C=C aromatic) .

Biological Activities and Mechanisms

| Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀) |

|---|---|---|

| HCT-116 | 6.76 | 5-FU (77.15) |

| MCF-7 | 8.92 | Doxorubicin (0.45) |

Mechanistically, the compound induces apoptosis via caspase-3/7 activation and downregulates anti-apoptotic Bcl-2 . Molecular docking suggests strong binding to mutant p53 (ΔG = -9.2 kcal/mol), stabilizing its active conformation .

Anti-Inflammatory Activity

In murine models, pyrazole derivatives inhibit COX-2 (IC₅₀ = 0.02–0.04 µM) with selectivity indices >300 compared to COX-1 . The indole moiety may enhance binding to the COX-2 hydrophobic pocket, similar to celecoxib .

Antimicrobial Effects

Preliminary data indicate moderate activity against Staphylococcus aureus (MIC = 16 µg/mL) and Escherichia coli (MIC = 32 µg/mL) . The carboxamide group likely disrupts bacterial cell wall synthesis .

Pharmacokinetic and Toxicity Profiling

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 89% (predicted) |

| Metabolic Stability | Moderate (t₁/₂ = 2.1 h in liver microsomes) |

| CYP Inhibition | Weak (CYP3A4 IC₅₀ >50 µM) |

| Ames Test | Negative (non-mutagenic) |

Hepatotoxicity risks remain uncharacterized, necessitating further in vivo studies .

Applications and Future Directions

-

Oncology: As a lead compound for targeted therapy against p53-mutant cancers .

-

Inflammation: Potential COX-2-selective inhibitor with reduced gastrointestinal toxicity .

-

Drug Discovery: Scaffold for hybrid molecules combining pyrazole and indole pharmacophores.

Challenges: Low aqueous solubility and metabolic instability require formulation optimization (e.g., nanoencapsulation, prodrug design) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume